14-Salicyloyldaunorubicin

Description

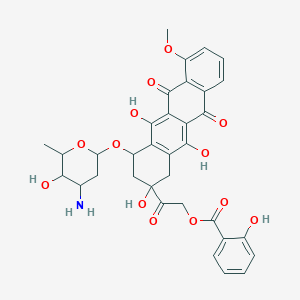

14-Salicyloyldaunorubicin (CAS: 116782-68-4), also known as 14-salicyloylrubomycin, is a chemically modified anthracycline derivative. Its structure includes a salicyloyl group esterified to the daunosamine sugar moiety of the parent compound, daunorubicin. This modification aims to alter pharmacokinetic properties, such as solubility and stability, while retaining the anthracycline core responsible for intercalating DNA and inhibiting topoisomerase II .

Physicochemical Properties (experimental data from provided evidence):

| Property | Value |

|---|---|

| PSA (Polar Surface Area) | 232.37 Ų |

| Refractive Index | 1.717 |

| Boiling Point | 894.7°C at 760 mmHg |

| Flash Point | 494.9°C |

| Density | 1.6 g/cm³ |

These properties suggest high thermal stability and moderate polarity, which may influence its bioavailability and tissue distribution compared to unmodified anthracyclines .

Properties

CAS No. |

116782-68-4 |

|---|---|

Molecular Formula |

C34H33NO13 |

Molecular Weight |

663.6 g/mol |

IUPAC Name |

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C34H33NO13/c1-14-28(38)18(35)10-23(47-14)48-21-12-34(44,22(37)13-46-33(43)15-6-3-4-8-19(15)36)11-17-25(21)32(42)27-26(30(17)40)29(39)16-7-5-9-20(45-2)24(16)31(27)41/h3-9,14,18,21,23,28,36,38,40,42,44H,10-13,35H2,1-2H3 |

InChI Key |

KLMZCYMMWMOKFU-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |

Synonyms |

14-salicyloyldaunorubicin 14-salicyloylrubomycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, structural and functional parallels can be drawn with other anthracyclines, such as daunorubicin, doxorubicin, and idarubicin. Below is a theoretical analysis based on structural modifications and known anthracycline behavior:

Key Structural and Functional Differences

14-Salicyloyldaunorubicin vs. This could reduce efflux pump-mediated resistance (common in anthracyclines) . The higher boiling point (894.7°C vs. ~650°C for daunorubicin) suggests altered thermal stability, possibly due to the salicyloyl moiety .

This compound vs. Doxorubicin: Doxorubicin has a hydroxyl group at the C-14 position, whereas this compound replaces this with a salicyloyl ester. This substitution may reduce redox cycling (a source of cardiotoxicity) but requires experimental validation.

This compound vs. Idarubicin: Idarubicin lacks the 4-methoxy group of daunorubicin derivatives, enhancing lipophilicity and potency. In contrast, this compound retains the methoxy group but adds a bulky salicyloyl group, which may affect DNA intercalation kinetics .

Hypothetical Pharmacological Advantages

- The salicyloyl group could serve as a prodrug moiety, enabling targeted hydrolysis in tumor microenvironments.

- Increased density (1.6 g/cm³ vs. ~1.3–1.5 g/cm³ for most anthracyclines) might correlate with improved tissue penetration .

Limitations of Available Evidence

No direct comparative data on efficacy, toxicity, or clinical performance is provided in the referenced sources. Further studies are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.